molecular formula C9H7NO B11921438 Isoquinolin-3(4H)-one CAS No. 42165-56-0

Isoquinolin-3(4H)-one

Cat. No.: B11921438
CAS No.: 42165-56-0
M. Wt: 145.16 g/mol
InChI Key: SAAKIDBWTMIZGV-UHFFFAOYSA-N
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Description

Isoquinolin-3(4H)-one is a heterocyclic compound with the molecular formula C₉H₇NO It is a derivative of isoquinoline, characterized by a nitrogen atom in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolin-3(4H)-one can be synthesized through several methods. One common approach involves the reaction of methyl o-formylphenylacetate with liquid ammonia. This reaction produces isoquinolin-3-ol, which can then be converted to this compound through further chemical reactions . Another method involves a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Isoquinoline-3,4-diones

    Reduction: Dihydroisoquinoline derivatives

    Substitution: Various N-substituted this compound derivatives

Scientific Research Applications

Isoquinolin-3(4H)-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of isoquinolin-3(4H)-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation . In medicinal chemistry, it acts as an enzyme inhibitor by binding to active sites and blocking substrate access.

Comparison with Similar Compounds

Isoquinolin-3(4H)-one is unique compared to other isoquinoline derivatives due to its specific structure and reactivity. Similar compounds include:

These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

42165-56-0

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

4H-isoquinolin-3-one

InChI

InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-4,6H,5H2

InChI Key

SAAKIDBWTMIZGV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=NC1=O

Origin of Product

United States

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